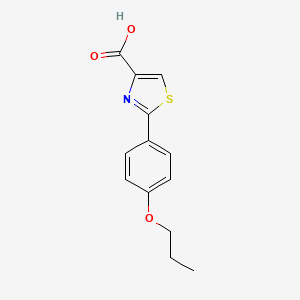

2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, phenylboronic acid, a compound with a similar phenyl structure, is a solid at room temperature .Scientific Research Applications

Synthesis and Biological Activities

Research into novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has shown that these compounds exhibit significant fungicidal and antivirus activities. The synthesis of these derivatives demonstrates their potential utility in controlling fungi and viruses, highlighting their importance in agricultural and pharmaceutical applications. Preliminary bioassays have revealed that some of these compounds, such as compounds 4b and 4i, display over 50% activity against six tested fungi at concentrations of 50 μg/mL. Additionally, most compounds showed promising activity against TMV (Tobacco Mosaic Virus) with various models in vivo at concentrations of 100 μg/mL, indicating their potential as antiviral agents (Li Fengyun et al., 2015).

Chemical Synthesis and Characterization

The synthesis and spectroscopic identification of new series of compounds containing 1,3,4-thiadiazole units have been explored, starting from 4-n-propoxy benzoic acid. These compounds, upon further reactions, yield a range of aromatic Schiff bases, showcasing the versatility of thiazole and thiadiazole derivatives in synthesizing new chemical entities with potential applications in material science and pharmaceutical research (H. Azeez & S. Hamad, 2017).

Aggregation-Induced Emission Luminogens

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been designed and synthesized, exhibiting multifluorescence emissions based on tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound demonstrates significant potential for highly sensitive physiological pH sensing, showcasing its application in bioanalytical and environmental monitoring (Kai Li et al., 2018).

Antioxidant and Anti-inflammatory Agents

Research has also focused on the synthesis of benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. These studies aim to develop alternative therapeutic agents, with some derivatives showing promising in vitro antioxidant and anti-inflammatory activities. This research contributes to the ongoing search for new compounds that can serve as effective treatments for conditions related to oxidative stress and inflammation (Dattatraya G. Raut et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-propoxyphenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCVRVCKPBCDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B2725877.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)

![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)

![7-Butyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2725884.png)

![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2725891.png)

![2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)